1H-pyrazol-5-amine
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Overview
Description
3H-Pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C₃H₅N₃. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and an amine group at position 3. This unique structure makes 1H-pyrazol-5-amine a valuable scaffold in the development of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazol-5-amine typically involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. One common method is the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metals, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Pyrazole-3-carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various N-substituted pyrazoles.
Scientific Research Applications
3H-Pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, this compound can act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways .
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Similar structure but with different substitution patterns.
4-Amino-1H-pyrazole: The amine group is located at position 4 instead of 3.
5-Amino-1H-pyrazole: The amine group is located at position 5 instead of 3.
Uniqueness: 3H-Pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a versatile scaffold in drug development highlight its importance in both academic and industrial research .
Properties
IUPAC Name |
3H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGCDHLDKDFDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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